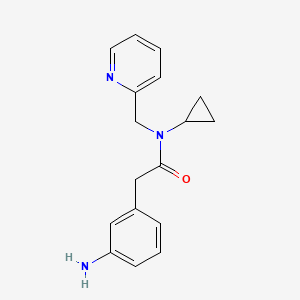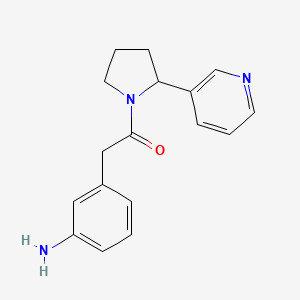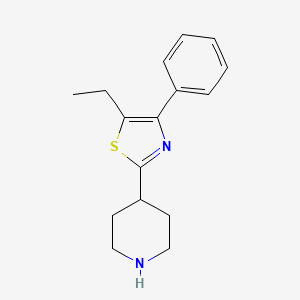![molecular formula C13H13N3O3 B7555704 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, also known as MPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid is not completely understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can also inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential therapeutic applications in various diseases. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and anti-Alzheimer's effects. However, one limitation of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential toxicity. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have hepatotoxicity in animal studies, and further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, in order to develop more effective therapies. Additionally, further studies are needed to determine its safety and toxicity in humans, in order to develop safe and effective therapies. Finally, more research is needed to optimize the synthesis method of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, in order to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid involves several steps. The starting material is 1-methyl-4-carboxypyrazole, which is reacted with 2-bromoacetophenone in the presence of a base to form 2-[2-(1-methylpyrazol-4-yl)phenyl]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid.
Applications De Recherche Scientifique
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied with 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, and it has been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[2-[(1-methylpyrazole-4-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-10(7-14-16)13(19)15-11-5-3-2-4-9(11)6-12(17)18/h2-5,7-8H,6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNGJFLZKOKWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)

![N-[(5-methylfuran-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7555650.png)
![2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)


![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)

![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)